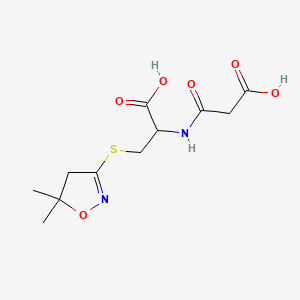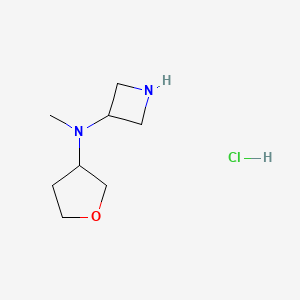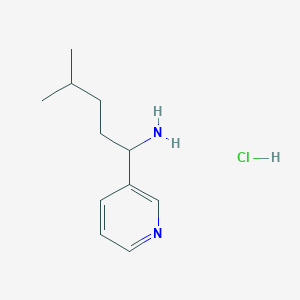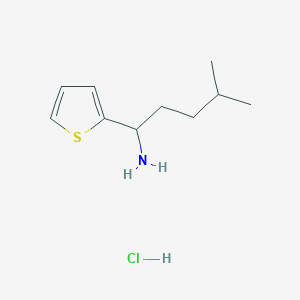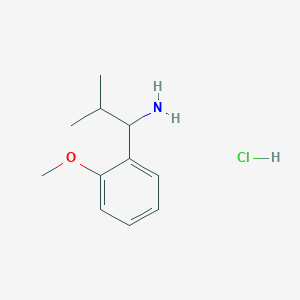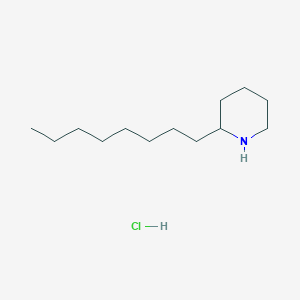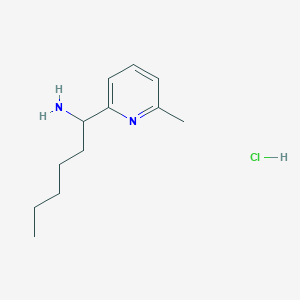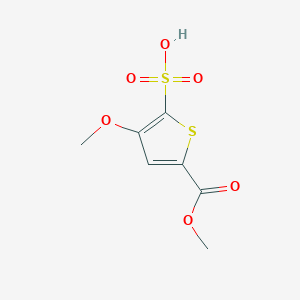
3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid
Descripción general
Descripción
“3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid” is a chemical compound with the CAS Number: 1384431-25-7 . It has a molecular weight of 252.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid” is1S/C7H8O6S2/c1-12-4-3-5 (6 (8)13-2)14-7 (4)15 (9,10)11/h3H,1-2H3, (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmaceutical Implications
Thiophene derivatives, including sulfonic acids, have been identified for their broad applications in medicinal chemistry. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key components in marketed drugs like Cefoxitin and Raltitrexed, highlighting their importance in drug development and pharmaceutical applications (D. Xuan, 2020).
Environmental Applications
Sulfonic acids and their derivatives play a significant role in environmental applications, particularly in the biodegradation of polyfluoroalkyl chemicals. These chemicals, which include perfluorooctane sulfonic acid (PFOS), are persistent environmental pollutants. Studies on microbial degradation pathways of these compounds are crucial for understanding their environmental fate and developing strategies for mitigating their impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical Chemistry
In the field of analytical chemistry, sulfonic acids are utilized in methods for determining antioxidant activity. These methods, including assays like the ABTS test, rely on the reactions of sulfonic acid derivatives to assess the antioxidant capacity of various substances. This is indicative of the role of sulfonic acids in developing analytical techniques for evaluating the antioxidant properties of compounds (I. Munteanu & C. Apetrei, 2021).
Material Science
Thiophene sulfonic acids are also relevant in material science, particularly in the development of organic solar cells. The charge carrier mobility and bimolecular recombination in polymer/fullerene solar cells incorporating thiophene derivatives have been extensively studied. These investigations are essential for enhancing the efficiency and performance of organic photovoltaics (A. Pivrikas et al., 2007).
Propiedades
IUPAC Name |
3-methoxy-5-methoxycarbonylthiophene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6S2/c1-12-4-3-5(6(8)13-2)14-7(4)15(9,10)11/h3H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKICJBWUYOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



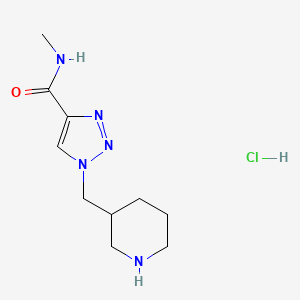
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
